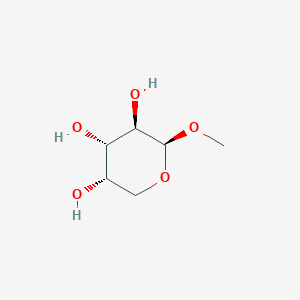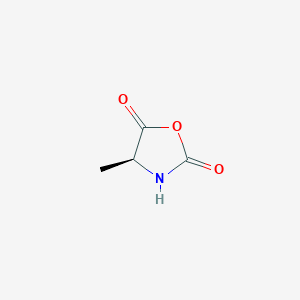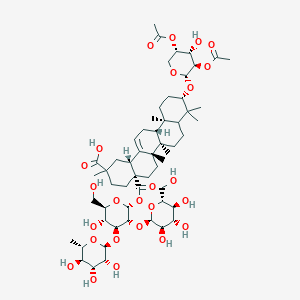
3,4-Dihydro-2H-pyran-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyran-3-carbonyl chloride, also known as DHPCC, is a chemical compound that belongs to the pyran family. This compound is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-pyran-3-carbonyl chloride is not fully understood. However, it is believed that 3,4-Dihydro-2H-pyran-3-carbonyl chloride reacts with nucleophiles, such as amines, to form stable adducts. This reaction is believed to be the basis for its use as a reagent in organic synthesis.
Biochemische Und Physiologische Effekte
3,4-Dihydro-2H-pyran-3-carbonyl chloride does not have any known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydro-2H-pyran-3-carbonyl chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 3,4-Dihydro-2H-pyran-3-carbonyl chloride has some limitations. It is not very reactive towards some nucleophiles, such as alcohols and carboxylic acids. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,4-Dihydro-2H-pyran-3-carbonyl chloride. One area of interest is the development of new synthetic methods for the production of pyran derivatives using 3,4-Dihydro-2H-pyran-3-carbonyl chloride as a reagent. Another area of interest is the use of 3,4-Dihydro-2H-pyran-3-carbonyl chloride in the production of new pharmaceuticals and agrochemicals. Additionally, there is a need for further research on the toxicity and pharmacokinetics of 3,4-Dihydro-2H-pyran-3-carbonyl chloride to better understand its potential uses and limitations.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyran-3-carbonyl chloride is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pyran derivatives. 3,4-Dihydro-2H-pyran-3-carbonyl chloride is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
155268-09-0 |
|---|---|
Produktname |
3,4-Dihydro-2H-pyran-3-carbonyl chloride |
Molekularformel |
C6H7ClO2 |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2 |
InChI-Schlüssel |
ZNCGADNVOACUMM-UHFFFAOYSA-N |
SMILES |
C1C=COCC1C(=O)Cl |
Kanonische SMILES |
C1C=COCC1C(=O)Cl |
Synonyme |
2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)











